

In Vivo Administration of Diethyl Citrate in Rodent Models: Application Notes and Protocols

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Compound of Interest

Compound Name: Diethyl citrate

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Introduction

Diethyl citrate is an organic compound that serves as a metabolite of the commonly used plasticizer, Acetyl Triethyl Citrate (ATEC). While direct in vivo studies focusing solely on **diethyl citrate** in rodent models are limited, a significant body of research exists for its parent compound, ATEC. Following in vivo administration, ATEC is rapidly metabolized, with **diethyl citrate** being one of its major metabolites. Therefore, this document provides a comprehensive overview of the in vivo administration of ATEC in rodent models as a surrogate to understanding the potential effects of **diethyl citrate**. The protocols and data presented herein are derived from studies investigating the pharmacokinetics, metabolism, and toxicological effects of ATEC.

The primary mechanism of action of citrate and its esters is linked to cellular metabolism. Citrate is a key intermediate in the tricarboxylic acid (TCA) cycle and a precursor for fatty acid biosynthesis in the cytoplasm.[1][2] Exogenous administration of citrate or its esters can influence these pathways, potentially impacting energy homeostasis and lipid metabolism.[3][4]

Data Presentation

The following tables summarize quantitative data from in vivo studies of Acetyl Triethyl Citrate (ATEC) administration in rodent models.

Table 1: Pharmacokinetic Parameters of ATEC in Rats Following a Single Dose

Parameter	Intravenous (10 mg/kg)	Oral (500 mg/kg)	Reference
Tmax (h)	-	0.25	[5]
Cmax (ng/mL)	-	135.3 ± 45.8	[5]
AUClast (ng·h/mL)	119.7 ± 18.1	95.2 ± 31.7	[5]
t1/2 (h)	0.2 ± 0.1	0.2 ± 0.1	[5]
Vz (L/kg)	4.8 ± 1.6	13.7 ± 5.0	[5]
CL (L/h/kg)	14.1 ± 2.1	-	[5]
F (%)	-	15.9	[5]

Data are presented as mean ± standard deviation.

Table 2: Toxicological Data for ATEC in Rodents

Study Type	Species	Route	Dose	Observation	Reference
Acute Oral Toxicity (LD50)	Rat	Oral	~7 mL/kg	-	[5]
Short-Term Oral Toxicity	Rat	Diet	1-4 g/kg for 6 weeks	No effect on growth or toxicity.	[5]
28-Day Repeated-Dose Toxicity	Rat	Oral	400 mg/kg/day	Increased kidney, adrenal, and testis weights.	
Chronic Toxicity	Mouse (C57BL/6J)	Diet	0.1 or 10 µg/kg/day for 12 weeks	Increased body weight gain and body fat percentage.	[3]

Experimental Protocols

Protocol 1: Pharmacokinetic Study of Acetyl Triethyl Citrate (ATEC) in Rats

This protocol is adapted from a study investigating the pharmacokinetics and metabolism of ATEC in rats.[\[5\]](#)

1. Materials:

- Acetyl Triethyl Citrate (ATEC)
- Vehicle for oral administration (e.g., corn oil, 30% PEG)
- Vehicle for intravenous administration (e.g., saline)

- Male Sprague-Dawley rats (or other appropriate strain)
- Gavage needles
- Syringes
- Blood collection tubes (containing an esterase inhibitor like PMSF)
- Centrifuge
- LC-MS/MS system for analysis[5]

2. Animal Handling and Dosing:

- Acclimate male Sprague-Dawley rats for at least one week before the experiment.
- Fast the rats for 12 hours prior to dosing, with free access to water.
- For oral administration, dissolve ATEC in a suitable vehicle (e.g., 30% PEG) to the desired concentration (e.g., for a 500 mg/kg dose).[6] Administer the solution via oral gavage.
- For intravenous administration, dissolve ATEC in a suitable vehicle (e.g., saline) to the desired concentration (e.g., for a 10 mg/kg dose).[5] Administer via tail vein injection.

3. Blood Sampling:

- Collect blood samples (approximately 200 μ L) from the carotid artery or other appropriate site at predetermined time points.
- For oral administration, suggested time points are: 5, 15, 30, and 45 minutes, and 1, 2, 4, 6, 8, 10, and 24 hours post-administration.[6]
- For intravenous administration, suggested time points are: 1, 2, 5, 10, 15, and 30 minutes, and 1, 2, 4, 6, 10, and 24 hours post-injection.[6]
- Collect blood into tubes containing an esterase inhibitor to prevent the degradation of ATEC.
- Centrifuge the blood samples to obtain plasma and store at -80°C until analysis.

4. Sample Analysis:

- Analyze the plasma concentrations of ATEC and its metabolites (including **diethyl citrate**) using a validated LC-MS/MS method.[\[5\]](#)[\[7\]](#)

Protocol 2: Chronic Oral Administration of ATEC in Mice via Diet

This protocol is based on a study investigating the effects of chronic ATEC exposure on lipogenesis and obesity in mice.[\[3\]](#)

1. Materials:

- Acetyl Triethyl Citrate (ATEC)
- Standard rodent chow
- Male C57BL/6J mice
- Metabolic cages (for monitoring food and water intake)

2. Diet Preparation and Administration:

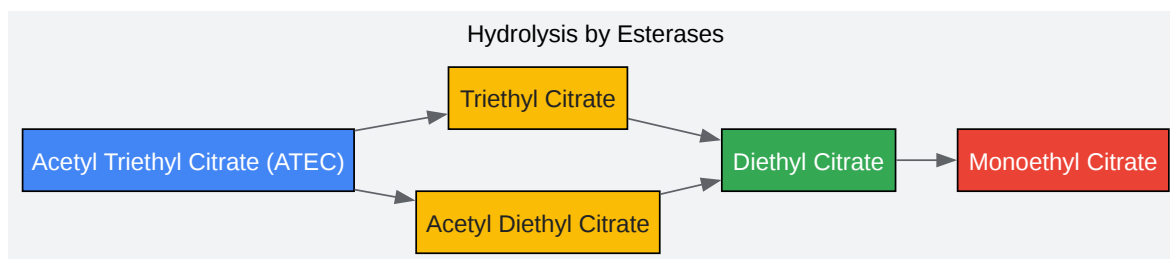
- Prepare diets containing ATEC at the desired concentrations (e.g., to achieve doses of 0.1 or 10 $\mu\text{g/kg/day}$).[\[3\]](#)
- Thoroughly mix ATEC with the powdered standard chow to ensure a homogenous distribution. The control group should receive the standard chow without ATEC.
- Acclimate male C57BL/6J mice for one week, then randomly assign them to the control or ATEC diet groups.
- Provide the respective diets and water ad libitum for the duration of the study (e.g., 12 weeks).[\[3\]](#)
- Monitor food and water intake and body weight regularly.

3. Endpoint Analysis:

- At the end of the study, euthanize the mice and collect blood and tissues for analysis.
- Measure body fat percentage using appropriate methods (e.g., DEXA scan).
- Analyze serum for relevant biomarkers (e.g., lipids, glucose).
- Conduct histological analysis of tissues such as the liver and adipose tissue.
- Perform gene expression analysis on relevant tissues to investigate molecular changes (e.g., genes involved in lipogenesis).[3]

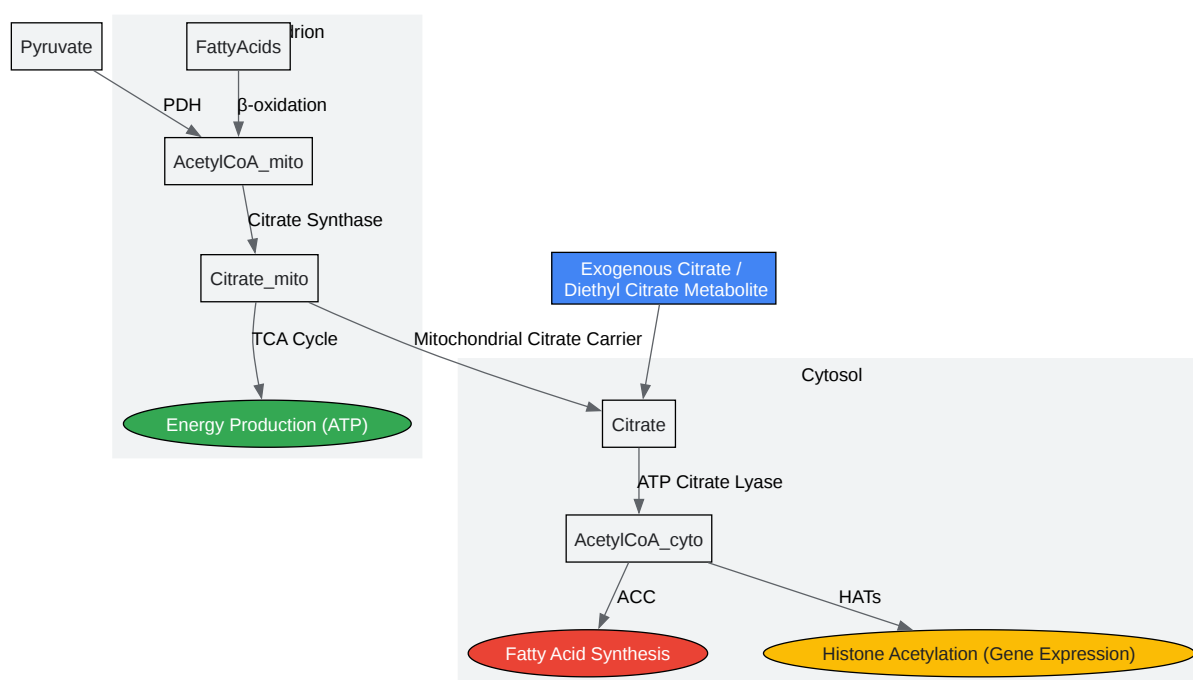
Visualizations

Signaling and Metabolic Pathways



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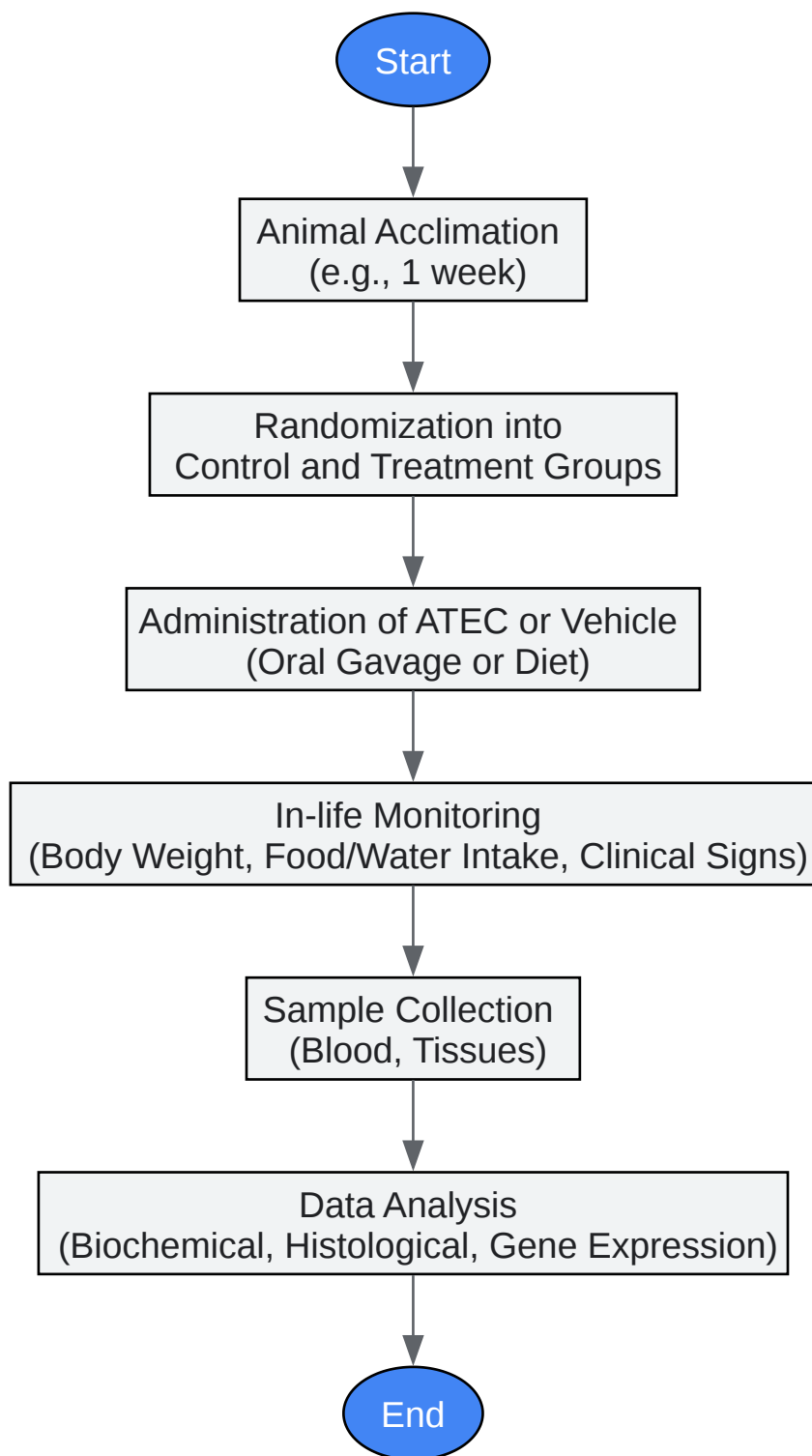
Proposed metabolic pathway of Acetyl Triethyl Citrate (ATEC) in vivo.[5]



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Role of citrate in cellular metabolism.[1][2]

Experimental Workflow



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General experimental workflow for in vivo studies of ATEC in rodents.

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